N-Benzyloctadecenamide
Overview
Description
N-Benzyloctadecanamide, also known as N-Benzylstearamide, is a macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp. (Maca) . It has a molecular weight of 373.62 and a molecular formula of C25H43NO .
Synthesis Analysis
While specific synthesis methods for N-Benzyloctadecenamide were not found, the synthesis of similar compounds often involves multistep reactions . For instance, the conversion of two molecules of an aldehyde to an alpha-hydroxy ketone, known as a benzoin condensation, is a common step in such syntheses .Molecular Structure Analysis
N-Benzyloctadecanamide has a complex molecular structure. It is a white to off-white solid . More detailed structural information may be available in specialized chemical databases .Physical And Chemical Properties Analysis
N-Benzyloctadecanamide is a white to off-white solid . It is soluble in ethanol . More detailed physical and chemical properties can be found in specialized chemical databases .Scientific Research Applications
Green Synthesis of Sulfonamides
N-Benzyloctadecenamide is relevant in the context of green and efficient synthesis methods in chemistry. For instance, Shi et al. (2009) described an environmentally benign method for the direct coupling of sulfonamides and alcohols using a nanostructured catalyst. This research highlights the importance of sulfonamide derivatives as intermediates in drug synthesis and the development of environmentally friendly synthesis methods for carbon-nitrogen bonds, with N-benzylidene-p-toluenesulfonamide being a key intermediate in these processes (Shi et al., 2009).
Reversed Micellar Properties
The study by Agazzi et al. (2011) examined the effect of solvent composition on the properties of reversed micelles formed by benzyl-n-hexadecyl-dimethylammonium chloride (BHDC). This research explored how changing the solvent blend can dramatically affect the interfacial micropolarity and the droplet sizes in reversed micelles, indicating the potential for manipulating these properties for specific applications (Agazzi et al., 2011).
Structural and Vibrational Properties
Chain et al. (2016) investigated the structural, topological, and vibrational properties of a series of N-benzylamides, including N-benzyloctadecanamide, derived from Maca (Lepidium meyenii). This study utilized spectroscopic techniques and density functional theory calculations to analyze the properties of these compounds, which can be important for understanding their behavior and reactivity in various applications (Chain et al., 2016).
Synthesis of Anticonvulsant Compounds
Salomé et al. (2010) explored the structure-activity relationship of the N-benzyl group in antiepileptic agents, including the synthesis of N-benzyl 2-acetamido-3-methoxypropionamides. This research is significant for the development of new anticonvulsant medications, highlighting the role of N-benzyl derivatives in medicinal chemistry (Salomé et al., 2010).
Corrosion Inhibition
Chafiq et al. (2020) studied the inhibition properties of compounds, including benzyl derivatives, for mild steel corrosion in acidic solutions. Their findings indicate the potential of N-benzyl derivatives as effective corrosion inhibitors, which is important for materials science and engineering applications (Chafiq et al., 2020).
Stem Cell Research
Ries et al. (2013) described the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a small molecule known to improve the generation of human induced pluripotent stem cells (iPSCs) from fibroblasts. This research is significant for stem cell research and regenerative medicine, showcasing the use of N-benzyl derivatives in the development of tools for biomedical research (Ries et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-benzyloctadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXGFOCPQQADIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloctadecenamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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